molecular formula C9H7NO4 B2473312 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 24132-22-7

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No. B2473312
CAS RN: 24132-22-7
M. Wt: 193.158
InChI Key: WNFLNPVDIMTEKM-UHFFFAOYSA-N
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Description

“3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid” is an organic compound . It is usually a white or light yellow solid .


Synthesis Analysis

This compound can be synthesized through a flow chemistry approach to libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . Another method involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO4 . The molecular weight is 193.16 .


Chemical Reactions Analysis

This compound is a weak acid and can react with bases to form the corresponding salts . It can also undergo reactions such as O-alkylation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and esters . The predicted density is 1.459±0.06 g/cm3 . The melting point is generally within the range of 100-150°C .

Scientific Research Applications

Anti-Hematologic Malignancies Activities

The compound has been used in the synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives , which are new BET bromodomain inhibitors for anti-hematologic malignancies activities . These inhibitors have shown good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .

Inhibition of BRD4

The bromodomain and extra-terminal proteins (BETs), particularly BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . The compound has been used in the synthesis of benzomorpholinone derivatives, which have been biologically evaluated as BETs inhibitors .

Cancer Research

Abnormal expression of bromodomain-containing proteins (BRDs) plays important roles in a wide variety of tumors . The compound has been used in the synthesis of inhibitors that block the expression of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .

Inflammation Research

BET inhibitors, synthesized using the compound, have shown potential therapeutic effects beyond cancer, such as in inflammation .

Obesity Research

The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in obesity .

Cardiovascular Disease Research

BET inhibitors, synthesized using the compound, have shown potential therapeutic effects in cardiovascular diseases .

Neurological Disorders Research

The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in neurological disorders .

Herbicidal Activity

The compound has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin . The mode of action of these compounds has been identified as inhibition of protoporphyrinogen oxidase (protox) .

Safety And Hazards

This compound may be irritating to the skin, eyes, and respiratory tract . Therefore, appropriate protective measures, such as wearing gloves and goggles, should be taken when handling it . It should be stored in a dry, cool place, away from fire sources and oxidizers to prevent fire or explosion .

Future Directions

Further optimization and mechanism studies on this chemotype are underway . This compound and its derivatives could potentially be valuable lead compounds for the development of specific cytotoxic agents for certain types of cancer .

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFLNPVDIMTEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

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